Cas no 82267-44-5 (2-acetamido-4-(4-methoxyphenyl)butanoic acid)

2-アセトアミド-4-(4-メトキシフェニル)ブタン酸は、有機合成化学および医薬品開発において有用な中間体です。この化合物は、アセトアミド基とメトキシフェニル基を有する分岐鎖脂肪酸であり、特異的な分子構造により生体活性化合物の合成に応用可能です。特に、医薬品候補分子の骨格構築や修飾に適しており、高い反応性と選択性を発揮します。その立体化学的特性は、標的タンパク質との相互作用を最適化する上で有利です。また、安定性に優れ、各種反応条件への耐性も有することから、多段階合成プロセスでの利用が可能です。

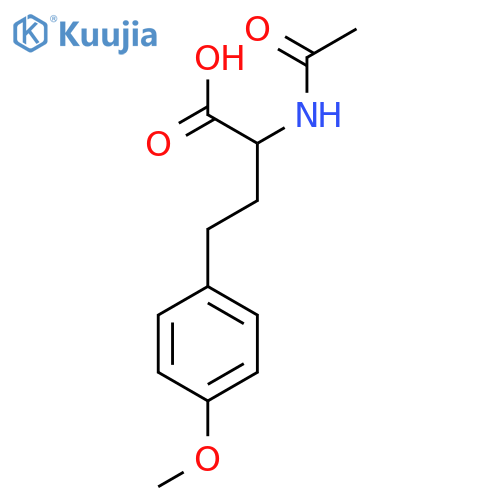

82267-44-5 structure

商品名:2-acetamido-4-(4-methoxyphenyl)butanoic acid

2-acetamido-4-(4-methoxyphenyl)butanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-acetamido-4-(4-methoxyphenyl)butanoic acid

- AKOS014782062

- EN300-15139938

- 82267-44-5

-

- インチ: 1S/C13H17NO4/c1-9(15)14-12(13(16)17)8-5-10-3-6-11(18-2)7-4-10/h3-4,6-7,12H,5,8H2,1-2H3,(H,14,15)(H,16,17)

- InChIKey: AMEGLOCWAHDBRX-UHFFFAOYSA-N

- ほほえんだ: OC(C(CCC1C=CC(=CC=1)OC)NC(C)=O)=O

計算された属性

- せいみつぶんしりょう: 251.11575802g/mol

- どういたいしつりょう: 251.11575802g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 6

- 複雑さ: 285

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 75.6Ų

2-acetamido-4-(4-methoxyphenyl)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-15139938-0.1g |

2-acetamido-4-(4-methoxyphenyl)butanoic acid |

82267-44-5 | 0.1g |

$1119.0 | 2023-05-24 | ||

| Enamine | EN300-15139938-0.05g |

2-acetamido-4-(4-methoxyphenyl)butanoic acid |

82267-44-5 | 0.05g |

$1068.0 | 2023-05-24 | ||

| Enamine | EN300-15139938-500mg |

2-acetamido-4-(4-methoxyphenyl)butanoic acid |

82267-44-5 | 500mg |

$603.0 | 2023-09-27 | ||

| Enamine | EN300-15139938-10000mg |

2-acetamido-4-(4-methoxyphenyl)butanoic acid |

82267-44-5 | 10000mg |

$2701.0 | 2023-09-27 | ||

| Enamine | EN300-15139938-100mg |

2-acetamido-4-(4-methoxyphenyl)butanoic acid |

82267-44-5 | 100mg |

$553.0 | 2023-09-27 | ||

| Enamine | EN300-15139938-2.5g |

2-acetamido-4-(4-methoxyphenyl)butanoic acid |

82267-44-5 | 2.5g |

$2492.0 | 2023-05-24 | ||

| Enamine | EN300-15139938-1.0g |

2-acetamido-4-(4-methoxyphenyl)butanoic acid |

82267-44-5 | 1g |

$1272.0 | 2023-05-24 | ||

| Enamine | EN300-15139938-250mg |

2-acetamido-4-(4-methoxyphenyl)butanoic acid |

82267-44-5 | 250mg |

$579.0 | 2023-09-27 | ||

| Enamine | EN300-15139938-2500mg |

2-acetamido-4-(4-methoxyphenyl)butanoic acid |

82267-44-5 | 2500mg |

$1230.0 | 2023-09-27 | ||

| Enamine | EN300-15139938-1000mg |

2-acetamido-4-(4-methoxyphenyl)butanoic acid |

82267-44-5 | 1000mg |

$628.0 | 2023-09-27 |

2-acetamido-4-(4-methoxyphenyl)butanoic acid 関連文献

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

82267-44-5 (2-acetamido-4-(4-methoxyphenyl)butanoic acid) 関連製品

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量